N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
CAS No.: 1316227-55-0
Cat. No.: VC2697000
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316227-55-0 |
|---|---|
| Molecular Formula | C13H22N4 |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 |
| Standard InChI Key | ZPRPEIJMAQTJKW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine contains a pyrimidine core scaffold with several key structural features that define its chemical identity. The compound includes a pyrimidine ring substituted with a 4-methylpiperidin-4-yl group at the 2-position, which creates a unique three-dimensional conformation. Additionally, the presence of N,N-dimethyl substitution at the 4-amino position and a methyl group at the 6-position of the pyrimidine ring contributes to its distinctive chemical profile. These structural elements collectively influence the compound's reactivity patterns, solubility characteristics, and potential binding interactions with biological targets.
The pyrimidine core, being a nitrogen-containing heterocycle, provides multiple sites for hydrogen bonding and other non-covalent interactions. This heterocyclic foundation is common in many biologically active molecules and pharmaceutical compounds, contributing to the research interest in this specific derivative. The piperidine moiety, with its additional methyl substitution, adds conformational complexity and potential for selective binding in biological systems.
Physical and Chemical Properties
The physical and chemical properties of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine are influenced by its structural composition. Based on structural analysis and comparison with similar compounds, this molecule is expected to demonstrate specific solubility patterns, stability characteristics, and reactivity profiles. The compound likely exhibits basic properties due to the presence of multiple nitrogen atoms in its structure, particularly those in the pyrimidine ring and the piperidine moiety.
The inclusion of multiple methyl groups enhances the compound's lipophilicity, potentially improving its membrane permeability—a characteristic relevant to pharmaceutical applications. These methyl substitutions also provide steric hindrance around key functional groups, potentially protecting them from rapid metabolic degradation and thereby potentially enhancing the compound's metabolic stability in biological systems.
Structural Comparison with Related Compounds
When compared to other pyrimidine derivatives, N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine shows distinct structural features that differentiate it from related compounds. The table below illustrates a comparison between this compound and structurally similar molecules based on their key structural elements:
The structural differences between these compounds likely result in distinct biological activity profiles. The specific arrangement of functional groups in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine confers unique binding characteristics that differentiate it from other pyrimidine derivatives while maintaining the core properties associated with this class of compounds.
Synthesis and Preparation Methods
| Reaction Step | Conditions | Reagents | Expected Outcome |
|---|---|---|---|
| Introduction of amino group | Basic conditions, elevated temperature | Nucleophilic amine, base catalyst | Substitution at pyrimidine ring |
| Methylation | Controlled temperature, anhydrous conditions | Methylation agents, base | N-methylation of amino groups |
| Piperidine coupling | Reflux conditions in polar solvents | 4-methylpiperidine derivative, coupling agents | Formation of C-N bond at position 2 |
Similar pyrimidine compounds have been synthesized using reaction conditions such as those employed for N-(2-Chloropyrimidin-4-yl) derivatives, which involve the use of bases like potassium carbonate in solvents such as N,N-dimethylformamide at temperatures around 135°C . These conditions facilitate nucleophilic aromatic substitution reactions that are essential for introducing amino groups at specific positions of the pyrimidine ring.
Purification Methods
Purification of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine would typically involve multiple techniques to ensure high purity and removal of synthetic by-products. Based on purification approaches for related compounds, the following methods might be employed:
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Recrystallization from appropriate solvent systems to remove impurities
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Column chromatography using silica gel or other stationary phases
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Trituration with specific solvents to selectively remove impurities
For instance, the purification of N-(2-chloropyrimidin-4-yl) derivatives often involves cooling reaction mixtures to specific temperatures (e.g., 5-10°C), followed by filtration and washing with water and solvent mixtures like industrial methylated spirits:water (1:1) . Similar approaches might be applicable for purifying N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine to achieve high purity levels.
Biological Activity and Applications
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of pyrimidine derivatives provide insights into how structural modifications influence biological activity. The specific arrangement of substituents in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine likely contributes to its particular biological profile. The table below illustrates potential structure-activity relationships based on the compound's key structural elements:
| Structural Element | Potential Contribution to Activity | Comparison with Related Compounds |
|---|---|---|
| Pyrimidine core | Provides hydrogen bond acceptors; basis for target recognition | Common in compounds targeting nucleotide-binding proteins |
| N,N-dimethyl at 4-amino position | Enhances lipophilicity; prevents hydrogen bond donation | May differ from primary amino derivatives in target selectivity |
| 4-methylpiperidin-4-yl at position 2 | Adds three-dimensional bulk; potential for hydrophobic interactions | Distinguished from compounds with simpler substituents at this position |
| Methyl at position 6 | Modifies electronic properties of the pyrimidine ring | May influence binding orientation and selectivity |
The specific combination of these structural elements in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine creates a unique molecular profile that differentiates it from other pyrimidine derivatives, potentially resulting in distinct biological activity and target selectivity.
Research Applications
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine has potential applications in various research domains, particularly in medicinal chemistry and pharmaceutical development. Based on the properties of structurally related compounds, possible research applications include:
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As a chemical probe for studying specific biological pathways and targets
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In drug discovery programs focusing on novel therapeutic agents
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For investigating structure-activity relationships in pyrimidine-based compounds
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In comparative studies examining the influence of specific structural modifications on biological activity
The compound's unique structural features make it valuable for investigating how specific molecular modifications influence binding interactions with biological targets, potentially contributing to the development of more selective and effective therapeutic agents.
Comparative Analysis with Related Compounds
Structural Analogs
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine belongs to a broader class of substituted pyrimidines, many of which have been extensively studied for their biological properties. A comparative analysis with structural analogs provides context for understanding this compound's unique characteristics. The patents relating to substituted N-pyrimidin-4-yl compounds describe several analogs with similar core structures but different substitution patterns .
Compounds such as [3-[(2-ethyl-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl] derivatives share the pyrimidine core but incorporate additional structural elements like pyrazole rings and different substitution patterns . These structural differences likely result in distinct biological profiles and target selectivities.
Chemical and Physical Property Comparison
The chemical and physical properties of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine can be compared with those of related compounds to highlight its distinctive characteristics. The table below provides a comparative analysis of key properties:
These comparative property profiles highlight how specific structural features influence physicochemical characteristics, which in turn affect biological behavior and pharmaceutical potential.
Functional Applications
The functional applications of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine may overlap with those of related compounds while exhibiting unique aspects due to its specific structural features. Based on the applications of structurally similar compounds, potential functional applications include:
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As a selective inhibitor for specific enzyme targets
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As a research tool for studying receptor-ligand interactions
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As a potential lead compound for developing therapeutic agents
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For investigating structure-based drug design principles
The specific combination of substituents in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine likely influences its functional behavior, potentially resulting in unique activity profiles compared to related compounds.
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